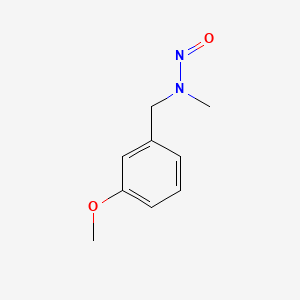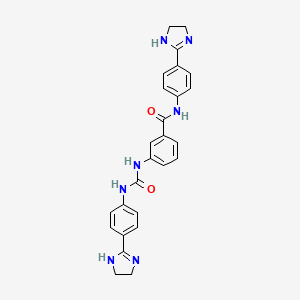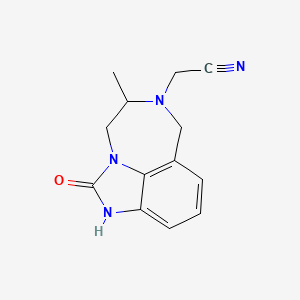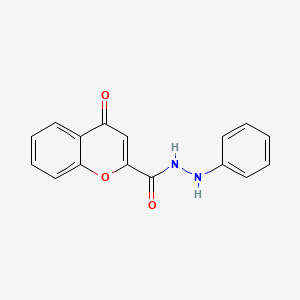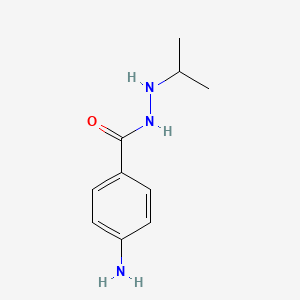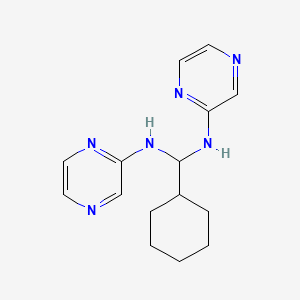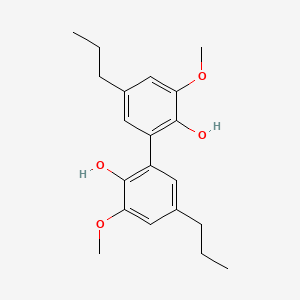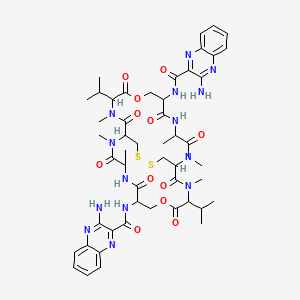
Bis(3-amino)triostin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-amino)triostin A is a derivative of triostin A, a natural product derived from the bacterium Streptomyces triostinicus. Triostin A is known for its antibiotic properties and its ability to bind to DNA through bisintercalation, a process where two planar chromophores insert between base pairs of DNA. This compound is characterized by the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-amino)triostin A involves the modification of triostin A. One common method includes the substitution of the quinoxaline chromophores with amino groups. This can be achieved by supplementing cultures of Streptomyces triostinicus with aromatic carboxylic acids, followed by purification using high-pressure liquid chromatography and characterization by nuclear magnetic resonance .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces triostinicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bis(3-amino)triostin A undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinoxaline rings can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydroquinoxaline derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Bis(3-amino)triostin A has a wide range of applications in scientific research:
Chemistry: It is used as a DNA-binding agent in studies involving DNA structure and function.
Biology: It serves as a tool for studying DNA-protein interactions and gene regulation.
Medicine: Its ability to bind to DNA makes it a potential candidate for anticancer and antibiotic therapies.
Industry: It is used in the development of biosensors and diagnostic tools
Mechanism of Action
Bis(3-amino)triostin A exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation. The amino groups at the 3-position of the quinoxaline rings enhance its binding affinity and specificity for guanine-cytosine-rich sequences. This binding interferes with DNA replication and transcription, leading to its antibiotic and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Echinomycin: Another bisintercalator with similar DNA-binding properties.
Thiocoraline: A cyclic depsipeptide with antitumor activity.
Quinoxapeptins: Compounds with similar structural features and DNA-binding capabilities
Uniqueness
Bis(3-amino)triostin A is unique due to the presence of amino groups at the 3-position of the quinoxaline rings, which enhances its DNA-binding affinity and specificity. This makes it a valuable tool in scientific research and a potential candidate for therapeutic applications .
Properties
CAS No. |
85502-71-2 |
|---|---|
Molecular Formula |
C50H64N14O12S2 |
Molecular Weight |
1117.3 g/mol |
IUPAC Name |
3-amino-N-[20-[(3-aminoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H64N14O12S2/c1-23(2)37-49(73)75-19-31(59-43(67)35-39(51)57-29-17-13-11-15-27(29)55-35)41(65)53-26(6)46(70)62(8)34-22-78-77-21-33(47(71)63(37)9)61(7)45(69)25(5)54-42(66)32(20-76-50(74)38(24(3)4)64(10)48(34)72)60-44(68)36-40(52)58-30-18-14-12-16-28(30)56-36/h11-18,23-26,31-34,37-38H,19-22H2,1-10H3,(H2,51,57)(H2,52,58)(H,53,65)(H,54,66)(H,59,67)(H,60,68) |
InChI Key |
SRJRNFRLRQNCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3N)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5N)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


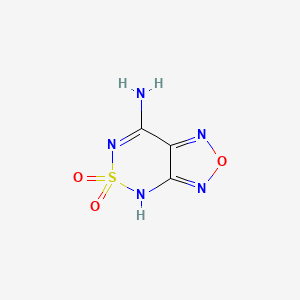
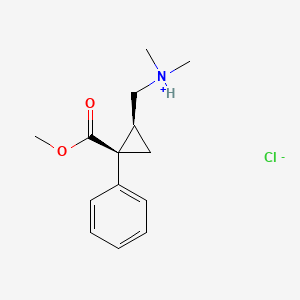

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
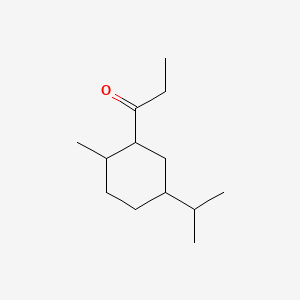
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
